molecular formula C9H16FNO2 B12866078 2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one

2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one

Cat. No.: B12866078
M. Wt: 189.23 g/mol
InChI Key: WAONODQLNCEWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the khat plant. These compounds have gained attention due to their psychoactive effects and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a fluorinated ketone with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants like methamphetamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxy-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties. These structural features can affect its potency, duration of action, and metabolic pathways .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

2-fluoro-3-hydroxy-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C9H16FNO2/c1-2-7(12)8(10)9(13)11-5-3-4-6-11/h7-8,12H,2-6H2,1H3

InChI Key

WAONODQLNCEWSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)N1CCCC1)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.